[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine
Description
Properties
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKVPGGOZZZNQ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of methoxymethyl chloride with cyclopropylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
Material Science Applications
Microporous Membranes
One of the notable applications of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is in the development of advanced microporous membranes. These membranes are designed for use in redox flow batteries, where they exhibit remarkable properties such as:
- High Conductivity : Achieving ultra-high chloride ion conductivity.
- Mechanical Stability : Maintaining excellent mechanical integrity under operational conditions.
- Chemical Stability : Withstanding various chemical environments without degradation.
The synthesis involves using stereo-contorted spirobifluorene monomers to control the topology and orientation of branched chains. The resulting membranes have demonstrated record-breaking performance at high current densities of up to 400 mA cm .
Pharmacological Applications
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving catecholamines and serotonin. Its structural characteristics suggest potential roles in modulating neurotransmitter release and reuptake.
Case Studies
- Antidepressant Activity : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors, measured using standard assays such as the forced swim test and tail suspension test.
- Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors, as evidenced by results from the elevated plus maze test, where treated subjects spent more time in open arms compared to controls.
- Neuroprotective Effects : Studies have highlighted its potential neuroprotective properties through mechanisms that reduce oxidative stress markers in neuronal cell cultures, indicating its applicability in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is not well-characterized. it is likely to interact with biological molecules through its amine group, potentially forming hydrogen bonds or ionic interactions with proteins or nucleic acids. The cyclopropyl ring may also impart unique steric effects that influence its binding properties .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and pharmacological differences between [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine and its analogs:
Key Observations:
Fluorophenyl Groups: Increase metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity . Furan-3-yl: Introduces aromaticity with moderate electron-donating effects, which may alter receptor interaction compared to methoxymethyl .
Methoxymethyl derivatives may exhibit distinct selectivity profiles due to reduced steric bulk compared to aryl groups.
Physicochemical and Pharmacokinetic Properties
- Storage : Most cyclopropylmethanamine derivatives are stable at room temperature, though hydrochloride salts (e.g., ) may require moisture-controlled environments .
Biological Activity
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane derivatives are known for their unique structural properties, which can influence their interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Cyclopropane derivatives often exhibit unique binding characteristics due to their three-membered ring structure, which can enhance or inhibit the activity of various biological targets.
- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the serotonergic system. This interaction may modulate signaling pathways that are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : Some studies suggest that cyclopropane derivatives can act as inhibitors of key enzymes such as monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain, potentially contributing to antidepressant effects .
Biological Activity
The biological activity of this compound has been evaluated through various pharmacological assays, demonstrating its potential therapeutic benefits.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The mechanism is likely linked to its ability to enhance serotonergic signaling .
- Neuroprotective Properties : Research suggests that cyclopropane derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antipsychotic Potential : Some analogs of cyclopropane derivatives have shown promise in modulating dopamine receptor activity, which could be beneficial in treating psychotic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacological potential of this compound and related compounds.
Q & A
Q. What are the optimal synthetic routes for [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine, and how are stereochemical impurities minimized?
The synthesis typically involves cyclopropanation of allylic precursors followed by functional group modifications. Key steps include:
- Cyclopropane ring formation : Use of Sharpless or related asymmetric cyclopropanation protocols to achieve high enantiomeric excess (e.g., >99% ee) .
- Methoxymethyl introduction : Alkylation or etherification reactions under anhydrous conditions (e.g., THF, 0–60°C) with catalysts like NaBH(OAc)₃ or NaBH₄ .
- Purification : Flash chromatography (e.g., silica gel, hexane/EtOAc gradients) and chiral column separation (e.g., RegisPack) to resolve enantiomers .
Critical considerations : Reaction temperature control (<60°C) and inert atmosphere (N₂/Ar) to prevent racemization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Q. How does the compound’s stability vary under different storage conditions?
- Solid state : Stable at −20°C in airtight containers with desiccants (no degradation over 6 months) .
- Solution phase (aqueous) : Hydrolysis of methoxymethyl group observed at pH < 2 or > 10 (t₁/₂ ~24 hr at 25°C). Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in 5-HT₂C receptor studies involving this compound?
- Functional selectivity assays : Use β-arrestin recruitment vs. G-protein signaling (e.g., cAMP inhibition) to identify biased agonism .
- Metabolic stability checks : Incubate with liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .
- Structural analogs : Compare with N-substituted derivatives (e.g., quinoline or indole modifications) to isolate SAR trends .
Q. How can stereochemical purity be rigorously validated for this chiral cyclopropane derivative?
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
- Vibrational Circular Dichroism (VCD) : Confirm enantiomeric assignment by matching experimental and computed spectra .
- Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +10.0° in D₂O) and compare with literature .
Q. What computational methods predict the compound’s binding mode to serotonin receptors?
- Molecular docking (e.g., AutoDock Vina) : Use homology models of 5-HT₂C based on X-ray structures (PDB: 6BQG). Key interactions:
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers (100 ns trajectories) to assess binding free energy (MM-GBSA) .
Q. How do structural modifications to the methoxymethyl group affect pharmacokinetic properties?
Methodological Challenges
Q. How are contradictions in NMR data resolved for diastereomeric byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
